molecular formula C7H10F3N3 B13270549 methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B13270549
M. Wt: 193.17 g/mol
InChI Key: NOHIGHVULWFSKU-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine (CAS: 1394888-99-3) is a secondary amine derivative of a pyrazole scaffold. Its structure features:

  • A 1-methyl-5-(trifluoromethyl)-1H-pyrazole core.
  • A methylamine group linked via a methylene bridge at the pyrazole’s 4-position.

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C7H10F3N3/c1-11-3-5-4-12-13(2)6(5)7(8,9)10/h4,11H,3H2,1-2H3

InChI Key

NOHIGHVULWFSKU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N(N=C1)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

One-Step Pyrazole Formation via Hydrazine Cyclization

A practical and high-yielding method for synthesizing 1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction proceeds through cyclization to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. The regioisomers are separable by distillation techniques optimized through boiling point versus pressure analysis, enabling isolation of the desired 5-substituted pyrazole.

Functionalization at the 4-Position

Detailed Reaction Conditions and Yields

Step Reagents and Conditions Product Yield (%) Notes
Cyclization 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methyl hydrazine hydrochloride, reflux in ethanol Mixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazoles 70-85 Regioisomer separation by distillation
Bromination N-bromosuccinimide (NBS), mild conditions, inert atmosphere 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole 80-90 Selective for 4-position
Nucleophilic substitution Methylamine, solvent (e.g., ethanol or DMF), room temperature to mild heating This compound 75-88 Reaction monitored by TLC or HPLC
Salt formation (optional) Treatment with HCl in aqueous solution This compound hydrochloride Quantitative Enhances solubility for pharmaceutical use

Alternative Synthetic Approaches

Direct Ortho-Metalation (DoM) Strategy

Summary Table of Key Synthetic Steps

Synthetic Step Starting Material Reagents/Conditions Product Yield (%)
Pyrazole ring formation 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Methyl hydrazine hydrochloride, reflux 1-methyl-5-(trifluoromethyl)-1H-pyrazole 70-85
Bromination at 4-position 1-methyl-5-(trifluoromethyl)-1H-pyrazole NBS, mild conditions 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole 80-90
Amination via nucleophilic substitution 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole Methylamine, solvent, mild heating This compound 75-88
Hydrochloride salt formation Free base methylamine derivative HCl, aqueous solution This compound hydrochloride Quantitative

Chemical Reactions Analysis

Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, N-bromosuccinimide (NBS), and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or agrochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 149978-42-7)
  • Structural Difference : The amine group is directly attached to the pyrazole’s 3-position instead of a methylene-linked methylamine at the 4-position.
  • Properties :
    • Molecular Formula: C₅H₆F₃N₃ (MW: 165.12) vs. C₇H₉F₃N₄ (MW: 220.18 for the target compound).
    • Reduced steric hindrance and lower molecular weight compared to the target compound.
  • Applications : Intermediate in kinase inhibitor synthesis .
Compound B : 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine (CAS: 1856020-10-4)
  • Structural Difference : Contains two pyrazole rings with trifluoromethyl and methyl groups at alternate positions.
  • Properties :
    • Molecular Formula: C₁₀H₁₃ClF₃N₅ (MW: 313.7).
    • Increased complexity and halogen (Cl) inclusion may enhance binding affinity in biological systems.
  • Applications : Explored in anticancer drug discovery .

Modifications to the Amine Group

Compound C : {[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-morpholin-4-ylethyl)amine (CAS: 1855945-95-7)
  • Structural Difference : The methylamine is replaced with a morpholine-ethylamine group.
  • Properties :
    • Molecular Formula: C₁₃H₂₀F₃N₅O (MW: 343.33).
    • Enhanced water solubility due to morpholine’s polarity.
  • Applications: Potential use in CNS-targeting therapeutics .

Heterocyclic Hybrid Systems

Compound D : 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine
  • Structural Difference : Combines a pyrazole with a thiazole ring.
  • Properties :
    • Molecular Formula: C₈H₇F₃N₄S (MW: 264.23).
    • Thiazole’s electron-rich nature may improve interactions with biological targets.
  • Applications : Antimicrobial and antiviral agents .

Key Research Findings

  • Trifluoromethyl Impact : The CF₃ group in all compounds enhances lipophilicity and metabolic stability , critical for drug bioavailability .
  • Amine Position : Methylamine at the 4-position (target compound) provides better steric flexibility for receptor binding compared to 3-position amines (Compound A) .
  • Heterocyclic Hybrids : Compounds like D show improved target selectivity due to dual heterocyclic systems but face synthetic challenges .

Biological Activity

Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine, a compound featuring a pyrazole scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. The incorporation of trifluoromethyl groups enhances the compound's pharmacological properties, making it a subject of interest for various therapeutic applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C7H8F3N3C_7H_8F_3N_3 with a molecular weight of approximately 201.15 g/mol. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity and bioavailability, which are critical factors in drug design.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study assessing various pyrazole compounds found that those with trifluoromethyl substitutions displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects on pancreatic cancer cells with IC50 values in the low micromolar range, indicating potent antiproliferative properties. The proposed mechanism involves DNA intercalation and subsequent apoptosis induction in cancer cells .

Cell Line IC50 (µM) Mechanism of Action
BxPC-30.051DNA Intercalation
Panc-10.066Apoptosis Induction

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study involving a series of synthesized pyrazole derivatives showed that this compound demonstrated superior antibacterial activity compared to its analogs, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity in Cancer Research : Research focusing on pancreatic cancer treatment reported that this compound significantly reduced cell viability in vitro, with further studies needed to evaluate its effects in vivo and its potential for combination therapy with existing chemotherapeutics .

Q & A

Q. What are the common synthetic routes for methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine?

The compound is typically synthesized via multi-step pathways involving:

  • Cyclization : Formation of the pyrazole core using monomethylhydrazine and ethyl acetoacetate derivatives (e.g., 5-chloro-3-methyl-1-substituted-1H-pyrazole intermediates) .
  • Formylation/Oxidation : Conversion of intermediates to carbonyl derivatives using reagents like POCl₃ .
  • Acylation/Amine Functionalization : Reaction with methylamine or protected amine precursors under basic conditions . Key challenges include regioselectivity in pyrazole substitution and purification of trifluoromethyl-containing intermediates .

Q. How is structural characterization performed for this compound?

  • X-ray Crystallography : Used to confirm regiochemistry and hydrogen-bonding motifs (e.g., S(6) ring motifs in pyrazole derivatives) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assignments for trifluoromethyl (-CF₃) groups (~-60 ppm in ¹⁹F NMR) and pyrazole protons (δ 7.5–8.5 ppm) .
  • IR : Identification of N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
    • Elemental Analysis : Validation of C, H, N percentages (e.g., deviations <0.4% indicate purity) .

Advanced Research Questions

Q. How can DFT studies elucidate electronic properties and reactivity?

  • B3LYP/6-311G(d,p) Calculations : Predict molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites (e.g., amine groups as electron-rich regions) .
  • HOMO-LUMO Analysis : Determines charge transfer interactions (e.g., energy gaps ~4–5 eV correlate with stability in pyrazole derivatives) .
  • Thermodynamic Properties : Calculation of Gibbs free energy (ΔG) and enthalpy (ΔH) for reaction optimization .

Q. What methodologies assess biological activity in pyrazole derivatives?

  • In Vitro Assays :
  • Antimicrobial Testing : Agar dilution methods against S. aureus or E. coli (MIC values <50 µg/mL indicate potency) .
  • Antitubercular Screening : Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv .
    • Structure-Activity Relationships (SAR) : Trifluoromethyl groups enhance lipophilicity and membrane penetration, while methylamine side chains modulate target binding .

Q. How are reaction conditions optimized for scale-up synthesis?

  • Solvent-Free Microwave Synthesis : Reduces reaction times (e.g., from 12h to 30min) and improves yields (>85%) .
  • Catalytic Systems : Use of Cu(II) phosphonates or morpholine-based catalysts for regioselective cyclization .
  • Computational Feedback Loops : ICReDD’s reaction path search methods integrate quantum chemical calculations with experimental data to narrow optimal conditions (e.g., pH, temperature) .

Methodological Considerations

Q. How to resolve contradictions in regiochemical outcomes during synthesis?

  • Regioselective Control :
  • Use directing groups (e.g., methoxy or halogens) to favor substitution at pyrazole C4 .
  • Steric effects from 1-methyl groups can block undesired sites .
    • Crystallographic Validation : Single-crystal X-ray studies (e.g., CCDC entries) resolve ambiguities in substituent positions .

Q. What analytical techniques quantify trace impurities in final products?

  • HPLC-MS : Detects side products (e.g., dehalogenated byproducts) with ppm-level sensitivity .
  • TGA/DSC : Monitors thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .

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